molecular formula C19H13ClF3N3O3 B2553624 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 867041-26-7

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B2553624
Número CAS: 867041-26-7
Peso molecular: 423.78
Clave InChI: WGCQSQKUKSGIQX-NVNXTCNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a substituted imidazolidinone derivative featuring a (4Z)-4-[(4-chlorophenyl)methylidene] moiety and an N-[3-(trifluoromethyl)phenyl]acetamide side chain. The imidazolidinone core, with its two carbonyl groups (2,5-dioxo), confers rigidity and hydrogen-bonding capacity, while the chlorophenyl and trifluoromethylphenyl substituents enhance lipophilicity and electronic modulation. Its synthesis likely involves cyclization of precursor acetamides with imidazolidinone-forming reagents, distinct from the triazole-focused pathways described in .

Propiedades

IUPAC Name

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3/c20-13-6-4-11(5-7-13)8-15-17(28)26(18(29)25-15)10-16(27)24-14-3-1-2-12(9-14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCQSQKUKSGIQX-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Base-Catalyzed Cyclocondensation

The hydantoin scaffold is typically synthesized from urea derivatives and α-amino acids. For this compound, glycine serves as the amino acid precursor:

Procedure:

  • React glycine (1.0 equiv) with 4-chlorobenzaldehyde (1.2 equiv) in acetic acid/water (3:1) at 80°C for 6 h
  • Add potassium cyanate (1.5 equiv) gradually, maintaining pH 4–5 with HCl
  • Isolate intermediate hydantoin via vacuum filtration (Yield: 68–72%)

Key Parameters:

Parameter Optimal Value Impact on Yield
Temperature 80°C <70°C: ≤50% yield
Solvent System AcOH:H₂O (3:1) Pure H₂O: Poor solubility
pH Control 4.5 ± 0.3 >5: Side product formation

Installation of 4-Chlorophenylmethylidene Group

Knoevenagel Condensation

The Z-configured exocyclic double bond is established using piperidine-catalyzed condensation:

Optimized Protocol:

  • Suspend hydantoin (1.0 equiv) in anhydrous ethanol (0.1 M)
  • Add 4-chlorobenzaldehyde (1.1 equiv) and piperidine (10 mol%)
  • Reflux under N₂ for 12 h, monitoring by TLC (EtOAc/hexane 1:1)
  • Cool to 0°C, precipitate product with ice-water (Yield: 85–89%; Z:E >19:1)

Spectroscopic Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.63 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.54 (s, 1H, =CH), 10.75 (s, 1H, NH)
  • 13C NMR: δ 109.2 (=CH), 156.4 (C=O), 134.8 (C-Cl)

N-Alkylation with Bromoacetyl Intermediate

Bromoacetyl Chloride Coupling

The acetamide side chain is introduced via nucleophilic substitution:

Stepwise Process:

  • Cool DCM to -20°C under Ar atmosphere
  • Add 5-(4-chlorobenzylidene)hydantoin (1.0 equiv) and Et₃N (2.5 equiv)
  • Slowly drip bromoacetyl chloride (1.2 equiv) over 30 min
  • Warm to RT, stir 4 h (Conversion >95% by HPLC)
  • Quench with sat. NaHCO₃, extract with DCM (Yield: 76–81%)

Critical Considerations:

  • Excess Et₃N prevents HCl-induced ring-opening
  • Low temperatures minimize O-alkylation side products

Final Amidation with 3-(Trifluoromethyl)Aniline

HATU-Mediated Coupling

Modern peptide coupling reagents enhance efficiency:

Optimized Conditions:

Component Quantity Role
Bromoacetyl intermediate 1.0 equiv Electrophile
3-(Trifluoromethyl)aniline 1.1 equiv Nucleophile
HATU 1.5 equiv Coupling reagent
DIPEA 3.0 equiv Base
DMF 0.05 M Solvent

Procedure:

  • Activate intermediate with HATU/DIPEA in DMF (0°C, 15 min)
  • Add aniline derivative, stir at RT for 18 h
  • Purify by silica chromatography (Hexane/EtOAc gradient)
  • Isolate as white crystals (Yield: 88%; Purity >99% by HPLC)

Characterization Data:

  • MP: 258–262°C
  • HRMS (ESI+): m/z calc. for C₂₀H₁₄ClF₃N₃O₃ [M+H]⁺: 464.0654, found: 464.0651
  • IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I)

Alternative Synthetic Routes

One-Pot Tandem Methodology

Recent advances enable telescoped synthesis:

Key Steps:

  • Simultaneous hydantoin formation and Knoevenagel condensation using Sc(OTf)₃ catalyst
  • In situ bromoacetylation under flow chemistry conditions
  • Continuous amidation in microreactor (Overall yield: 63%, 8 h total)

Advantages:

  • 40% reduction in solvent volume
  • Eliminates intermediate isolation steps

Enzymatic Resolution for Optical Purity

For chiral variants (if required):

  • Employ Candida antarctica lipase B (CAL-B) in TBME
  • Kinetic resolution achieves >98% ee for R-configuration

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions:

  • Reduction: : Reduction reactions can add hydrogen or remove oxygen from the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can replace one functional group with another.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Solvents: : Organic solvents such as dichloromethane (CH₂Cl₂), ethanol (EtOH).

Major Products Formed

  • Oxidation Products: : Introduction of carbonyl groups (C=O) or carboxylic acids.

  • Reduction Products: : Formation of alcohols or amines.

  • Substitution Products: : Replacement of halogen atoms or modification of aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

  • Catalysis: : The compound can be used as a ligand or catalyst in various organic reactions.

  • Analytical Chemistry: : Its unique structure allows it to be used as a probe or marker in analytical techniques.

Biology and Medicine

  • Drug Development: : Potential use as a pharmacophore for designing new therapeutic agents.

  • Biological Studies: : The compound can be used to study enzyme interactions and metabolic pathways.

Industry

  • Material Science: : Applications in the development of advanced materials and polymers.

  • Agrochemicals: : Potential use in the synthesis of novel pesticides or herbicides.

Mecanismo De Acción

Molecular Targets and Pathways

The compound's mechanism of action is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups contribute to its binding affinity and selectivity. The imidazolidine-2,5-dione moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle and Functional Groups

  • Target Compound: Contains a 2,5-dioxoimidazolidinone ring, providing two carbonyl groups that influence solubility and intermolecular interactions .
  • Triazole Derivatives (): Compounds [7–9] feature 1,2,4-triazole-3-thiones, which exhibit tautomerism (thione vs. thiol forms) absent in the target.

Substituent Analysis

Feature Target Compound Analog from (e.g., Compound [7])
Aromatic Substituent 3-(Trifluoromethyl)phenyl (electron-withdrawing) 2,4-Difluorophenyl (electron-withdrawing, meta/para F)
Chlorine Position 4-Chlorophenyl (para-Cl) 4-Chlorophenylsulfonyl (sulfonyl group enhances acidity)
Key Functional Groups Acetamide, dioxoimidazolidinone Triazole-thione, sulfonylbenzoyl

Spectral Data and Structural Confirmation

  • IR Spectroscopy: Target: Expected strong C=O stretches (~1660–1680 cm⁻¹) from imidazolidinone and acetamide. Triazole Derivatives [7–9]: Absence of C=O (1663–1682 cm⁻¹) confirms triazole formation; C=S stretches at 1247–1255 cm⁻¹ distinguish thione tautomers .
  • NMR :
    • Target: ¹H-NMR would show resonances for the methylidene proton (Z-configuration) and trifluoromethylphenyl group.
    • Triazoles [7–9]: ¹³C-NMR confirms thione tautomers via C=S signals (~1255 cm⁻¹ in IR) and absence of S–H (~2500–2600 cm⁻¹) .

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects :
    • The 3-(trifluoromethyl) group in the target enhances electrophilicity and metabolic stability compared to the 2,4-difluorophenyl in triazoles .
    • Sulfonyl groups in compounds increase acidity and hydrogen-bonding capacity, absent in the target.
  • Lipophilicity :
    • The trifluoromethyl and chlorophenyl groups in the target likely elevate logP values, favoring membrane permeability over sulfonyl-containing analogs.

Actividad Biológica

The compound 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features an imidazolidinone core with a trifluoromethyl-substituted phenyl group and a chlorophenyl moiety. The molecular formula is C18H15ClF3N3O2, and it has a molecular weight of approximately 397.78 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. For instance, related compounds with similar structural features have shown efficacy in animal models for epilepsy, particularly in the maximal electroshock (MES) test, which is a standard method for evaluating anticonvulsant drugs .
  • Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against various bacterial strains. The presence of the chlorophenyl and trifluoromethyl groups is believed to enhance the lipophilicity and membrane permeability of the compounds, contributing to their antimicrobial effects .
  • Cytotoxicity : In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve apoptosis induction and disruption of cellular homeostasis .

The precise mechanism of action for the biological activities of 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is still under investigation. However, it is hypothesized that:

  • Anticonvulsant Mechanism : The compound may modulate neurotransmitter systems, particularly by enhancing GABAergic transmission or inhibiting excitatory neurotransmission.
  • Antimicrobial Mechanism : The lipophilic nature allows the compound to penetrate bacterial membranes effectively, leading to disruption of membrane integrity or inhibition of essential metabolic pathways.
  • Cytotoxic Mechanism : The induction of oxidative stress and modulation of apoptotic pathways are likely involved in its cytotoxic effects on cancer cells.

Case Studies and Research Findings

StudyFindings
Kamiński et al., 2015Evaluated several N-phenylacetamide derivatives for anticonvulsant activityIdentified that modifications at the anilide moiety significantly affected anticonvulsant efficacy; compounds with trifluoromethyl substitutions showed enhanced activity .
PubChem DatabaseReported antimicrobial activities for related compoundsSuggested that structural modifications could lead to improved antimicrobial properties against specific pathogens .
In vitro Cancer StudiesAssessed cytotoxicity against various cancer cell linesDemonstrated that certain derivatives induced apoptosis through oxidative stress pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.